![molecular formula C10H15N3O B2537407 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2201616-78-4](/img/structure/B2537407.png)
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol, also known as MPACB, is a chemical compound that has shown promising results in scientific research. It is a cyclobutane derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Antimicrobial Activity
Research efforts have been directed towards the synthesis of heterocyclic compounds using arylhydrazononitriles as key synthons, demonstrating the importance of such compounds in developing new antimicrobial agents. These studies underline the role of heterocyclic chemistry in discovering potential therapeutic agents with efficacy against a range of microbial organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
NMDA Receptor Antagonist Activity and Anticonvulsant Action
Compounds with cyclobutane structures have been synthesized and evaluated for their NMDA receptor antagonist activity and anticonvulsant action. This research highlights the potential of cyclobutane derivatives in developing treatments for conditions mediated by excitatory amino acid receptors, showcasing the therapeutic potential of structurally complex cyclobutane derivatives (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).
Ultrasound-Assisted Synthesis of Novel Compounds
The ultrasound-assisted synthesis of novel 2-amino-3-cyanopyridine derivatives bearing the 5-imidazopyrazole scaffold demonstrates the application of advanced synthetic methods in producing compounds with significant antibacterial, antitubercular, and antioxidant activities. This research underscores the importance of innovative synthetic approaches in medicinal chemistry (Kalaria, Satasia, Avalani, & Raval, 2014).
Eigenschaften
IUPAC Name |
2-[methyl-(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-11-6-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSLDBIEWOBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

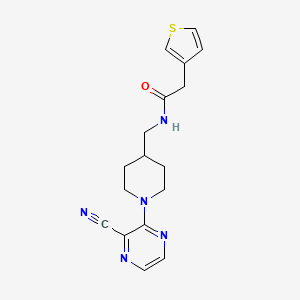
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
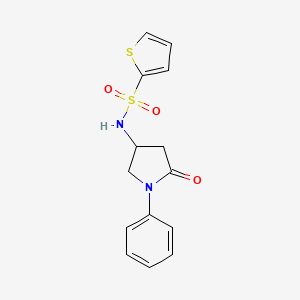
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
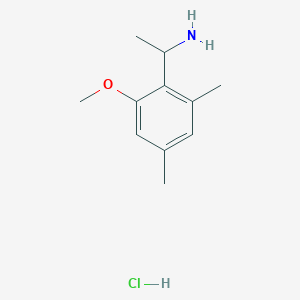

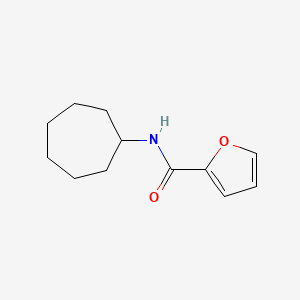
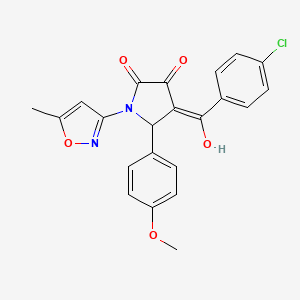
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)



![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)